3,5-Diaminobenzoic acid dihydrochloride
CAS No.: 618-56-4
Cat. No.: VC21199975
Molecular Formula: C7H9ClN2O2
Molecular Weight: 188.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 618-56-4 |
---|---|
Molecular Formula | C7H9ClN2O2 |
Molecular Weight | 188.61 g/mol |
IUPAC Name | 3,5-diaminobenzoic acid;hydrochloride |
Standard InChI | InChI=1S/C7H8N2O2.ClH/c8-5-1-4(7(10)11)2-6(9)3-5;/h1-3H,8-9H2,(H,10,11);1H |
Standard InChI Key | GJYYDDRSICTFRM-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C=C1N)N)C(=O)O.Cl.Cl |
Canonical SMILES | C1=C(C=C(C=C1N)N)C(=O)O.Cl |
Introduction
Chemical Identity and Structure
3,5-Diaminobenzoic acid dihydrochloride is an organic compound characterized by specific molecular properties that define its chemical identity and behavior.
Molecular Information
The compound possesses the following fundamental characteristics:
Parameter | Value |
---|---|
CAS Number | 618-56-4 |
Molecular Formula | C₇H₈N₂O₂·2HCl or C₇H₁₀Cl₂N₂O₂ |
Linear Formula | (H₂N)₂C₆H₃CO₂H·2HCl |
Molecular Weight | 225.07 g/mol |
SMILES Notation | C1=C(C=C(C=C1N)N)C(=O)O.Cl.Cl |
InChI Key | IGPLRBRBTUNCRT-UHFFFAOYSA-N |
MDL Number | MFCD00012983 |
Beilstein Reference | 14, 453 |
The molecular structure features a benzoic acid backbone with two amino groups at positions 3 and 5, while the compound exists as a dihydrochloride salt .
Synonyms and Alternative Names
The compound is known by several names in scientific and commercial contexts:
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3,5-Diaminobenzoic acid dihydrochloride
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Benzoic acid, 3,5-diamino-dihydrochloride
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Benzoic acid, 3,5-diamino-, hydrochloride 1:2
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3,5-Diaminobenzoicaciddihydrochloride
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3,5-Diamino benzoic acid dihydrochloride
Physical and Chemical Properties
The physical and chemical properties of 3,5-diaminobenzoic acid dihydrochloride determine its behavior in various applications and experimental conditions.
Physical Characteristics
The compound exhibits distinctive physical properties:
Property | Description |
---|---|
Physical State | Solid, crystalline powder |
Color | White to light yellow; beige to gray |
Form | Fluffy fine crystalline powder |
Melting Point | >300°C |
Solubility in Water | 0.1 g/mL at 20°C; described as "almost transparency" |
Stability Concerns | Hygroscopic (tends to absorb moisture from air) |
Storage Recommendations | Room temperature, in a cool and dark place (<15°C); store under inert gas |
These physical characteristics influence the handling, storage, and application of the compound in laboratory and industrial settings .
Chemical Reactivity
As a dihydrochloride salt of a diaminobenzoic acid, this compound features:
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Two protonated amino groups (due to the hydrochloride form)
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A carboxylic acid functional group
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An aromatic ring system
The presence of these functional groups makes the compound reactive in various chemical transformations, particularly in peptide synthesis and fluorescence applications .
Preparation Methods and Synthesis
The preparation of 3,5-diaminobenzoic acid dihydrochloride involves specific chemical procedures and considerations.
Synthetic Routes
A patent from 2016 describes a preparation method for 3,5-diaminobenzoic acid, which is the precursor to the dihydrochloride salt. Key aspects of the synthesis include:
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The use of catalysts in the preparation process
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Formation of amino groups in compounds containing carboxyl groups
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Specific chemical processes involving granule formation
The patent classification includes:
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C07C227/00: Preparation of compounds containing amino and carboxyl groups
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C07C227/04: Formation of amino groups in compounds containing carboxyl groups
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B01J23/00: Catalysts comprising metals or metal oxides or hydroxides
The conversion to the dihydrochloride salt would typically involve treatment with hydrochloric acid to protonate the amino groups.
Industrial Production Considerations
Industrial production methods must consider:
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Catalyst selection and optimization
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Reaction conditions control
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Purification methods
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Quality control parameters
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Scale-up challenges
These factors significantly impact the quality, purity, and cost-effectiveness of commercial 3,5-diaminobenzoic acid dihydrochloride production .
Supplier | Purity Specification | Analysis Method | Product Form |
---|---|---|---|
Thermo Scientific | 99% | Not specified | Glass bottle (25g) |
TCI America | >98.0% | HPLC, Neutralization titration | White to light yellow/orange powder to crystal |
Sigma-Aldrich | 99% | Not specified | Not specified |
Commercial suppliers use various analytical methods to determine purity:
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High-Performance Liquid Chromatography (HPLC)
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Neutralization titration
Hazard Category | Classification |
---|---|
Signal Word | Warning |
Eye Effects | Serious eye damage/eye irritation Category 2 |
Skin Effects | Skin corrosion/irritation Category 2 |
Target Organ Effects | Specific target organ toxicity Category 3 |
Specific Hazard and Precautionary Statements
Hazard Statements | Precautionary Statements |
---|---|
H319 - Causes serious eye irritation | P261 - Avoid breathing dust/fume/gas/mist/vapors/spray |
H335 - May cause respiratory irritation | P280 - Wear protective gloves/protective clothing/eye protection/face protection |
H315 - Causes skin irritation | P302+P352 - IF ON SKIN: Wash with plenty of water |
P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
These safety classifications and recommendations are essential for laboratory and industrial handling of the compound .
Applications and Uses
3,5-Diaminobenzoic acid dihydrochloride finds application in various scientific and industrial contexts.
Research Applications
The compound is utilized in several research areas:
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Peptide synthesis, particularly in solution phase peptide synthesis
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Fluorescence studies and as a fluorescent label
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Nucleic acid staining
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Biochemical research and reagent preparation
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Spectroscopic applications
These applications leverage the compound's aromatic structure and functional groups for specific chemical reactions and analytical methods .
Market Analysis and Industry Trends
The market for 3,5-diaminobenzoic acid dihydrochloride is part of the broader specialty chemicals sector, with specific characteristics and trends.
Market Overview
According to market research information:
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Market reports for 3,5-diaminobenzoic acid dihydrochloride are available for 2025
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The market analysis includes definition, applications, and manufacturing technology
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The research methodology combines primary sources (in-depth interviews with market-related players) and secondary sources
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The analysis covers manufacturing technology development, market status, and key manufacturers
Related Compounds and Chemical Relationships
3,5-Diaminobenzoic acid dihydrochloride belongs to a family of related compounds with similar structures and properties.
Parent Compound
The parent compound is 3,5-diaminobenzoic acid (CAS: 535-87-5), which has the following characteristics:
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Molecular formula: C₇H₈N₂O₂
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Free base form (non-salt)
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PubChem CID: 12062
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Known by numerous synonyms including DABA and 1-Carboxy-3,5-Diaminobenzene
The parent compound has been extensively studied and characterized with spectral data including NMR, MS, IR, and Raman spectra .
Chemical Relationship to Other Compounds
3,5-Diaminobenzoic acid dihydrochloride relates to several compound families:
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Aromatic amino acids
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Benzoic acid derivatives
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Diaminobenzene derivatives
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Fluorescent labels and stains
These relationships highlight the compound's position within the broader landscape of organic chemistry and explain its utility across multiple application domains .
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